3-Methyluric acid
3-Methyluric acid
3-Methyluric acid, also known as 3-methylate, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 3-Methyluric acid exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 3-Methyluric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-methyluric acid is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
605-99-2
VCID:
VC21083792
InChI:
InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13)
SMILES:
CN1C2=C(C(=O)NC1=O)NC(=O)N2
Molecular Formula:
C6H6N4O3
Molecular Weight:
182.14 g/mol
3-Methyluric acid
CAS No.: 605-99-2
Cat. No.: VC21083792
Molecular Formula: C6H6N4O3
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Methyluric acid, also known as 3-methylate, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 3-Methyluric acid exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 3-Methyluric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-methyluric acid is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 605-99-2 |
| Molecular Formula | C6H6N4O3 |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | 3-methyl-7,9-dihydropurine-2,6,8-trione |
| Standard InChI | InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13) |
| Standard InChI Key | ODCYDGXXCHTFIR-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)NC(=O)N2 |
| Canonical SMILES | CN1C2=C(C(=O)NC1=O)NC(=O)N2 |
| Melting Point | 350°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator